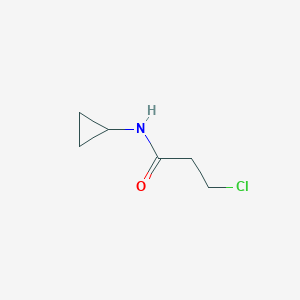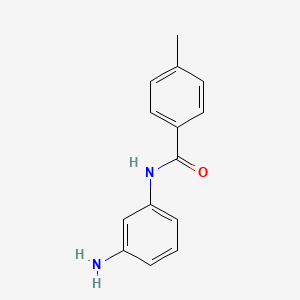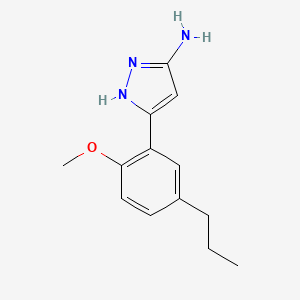
Cadmium chloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium chloride hydrate is a white crystalline compound with the chemical formula CdCl₂·xH₂O. It is a hygroscopic solid, meaning it readily absorbs moisture from the air. This compound is highly soluble in water and slightly soluble in alcohol. This compound is commonly used in various industrial and scientific applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium chloride hydrate can be synthesized through several methods. One common method involves the reaction of cadmium metal with chlorine gas at elevated temperatures. This reaction produces anhydrous cadmium chloride, which can then be hydrated to form this compound .
Another method involves the dissolution of cadmium oxide or cadmium carbonate in hydrochloric acid, followed by crystallization to obtain this compound .
Industrial Production Methods
Industrially, this compound is produced by evaporating a solution of cadmium chloride at specific temperatures. The monohydrate, hemipentahydrate, and tetrahydrate forms can be obtained by evaporating the solution at 35°C, 20°C, and 0°C, respectively .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium chloride hydrate undergoes various chemical reactions, including:
Oxidation: Cadmium chloride can be oxidized to form cadmium oxide.
Reduction: It can be reduced to metallic cadmium.
Substitution: Cadmium chloride can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfur compounds, which can form cadmium sulfide, and bases, which can precipitate cadmium hydroxide .
Major Products
Major products formed from reactions involving this compound include cadmium sulfide, cadmium oxide, and cadmium hydroxide .
Aplicaciones Científicas De Investigación
Cadmium chloride hydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of cadmium chloride hydrate involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their function. This can lead to oxidative stress, apoptosis, and other cellular responses. This compound can also interfere with calcium signaling pathways, affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Zinc chloride: Similar to cadmium chloride, zinc chloride is also a hygroscopic compound used in various industrial applications.
Mercury chloride: Another similar compound, mercury chloride, shares some chemical properties with cadmium chloride but is more toxic.
Uniqueness
Cadmium chloride hydrate is unique due to its specific interactions with biological systems and its applications in the synthesis of cadmium-based materials. Its high solubility in water and ability to form various hydrates also distinguish it from other similar compounds .
Propiedades
Número CAS |
7990-78-5 |
|---|---|
Fórmula molecular |
CdCl2H2O |
Peso molecular |
201.33 g/mol |
Nombre IUPAC |
cadmium(2+);dichloride;hydrate |
InChI |
InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |
Clave InChI |
OISMQLUZKQIKII-UHFFFAOYSA-L |
SMILES |
O.[Cl-].[Cl-].[Cd+2] |
SMILES canónico |
O.[Cl-].[Cl-].[Cd+2] |
Key on ui other cas no. |
35658-65-2 |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1352401.png)

![5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1352405.png)



![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)



